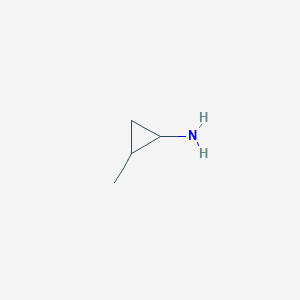

2-Methylcyclopropan-1-amine

描述

Cyclopropylamines, a class of organic compounds, merge the distinct characteristics of the cyclopropane (B1198618) ring with the reactivity of an amine functional group. acs.org This combination of a strained ring system and a nucleophilic nitrogen atom makes them valuable intermediates and structural motifs in various fields, particularly in the synthesis of pharmaceuticals and agrochemicals. longdom.orgcymitquimica.com The development of synthetic methods to create these structures, including enantiomerically pure forms, is a significant area of research in organic chemistry. acs.orgresearchgate.net

Structure

3D Structure

属性

IUPAC Name |

2-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-3-2-4(3)5/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTANBUURZFYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68979-89-5 | |

| Record name | 2-methylcyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methylcyclopropan 1 Amine and Its Stereoisomers

Stereoselective Cyclopropanation Strategies

Stereoselective cyclopropanation reactions are fundamental in constructing the 2-methylcyclopropane scaffold with defined relative and absolute stereochemistry. Various strategies have been developed to achieve high levels of stereocontrol, including asymmetric cyclopropanation of alkenes, carbene and carbenoid additions, the Simmons-Smith reaction, the Corey-Chaykovsky reaction, and methods employing heterogeneous catalysis.

Asymmetric Cyclopropanation of Alkenes: Recent Advances and Mechanistic Insights

Asymmetric cyclopropanation of alkenes represents a powerful tool for the enantioselective synthesis of cyclopropanes. This approach typically involves the reaction of an alkene with a carbene or carbenoid species, catalyzed by a chiral transition metal complex. For the synthesis of 2-methylcyclopropan-1-amine, propene or a derivative thereof would serve as the alkene substrate.

Recent advancements in this area have focused on the development of novel chiral catalysts that can achieve high levels of enantioselectivity and diastereoselectivity. Cobalt(II) complexes of D2-symmetric chiral porphyrins, for instance, have been shown to be effective catalysts for the asymmetric cyclopropanation of various olefins with succinimidyl diazoacetate organic-chemistry.org. This methodology provides access to chiral cyclopropane (B1198618) succinimidyl esters, which can be subsequently converted to the corresponding amides and potentially to the desired amine organic-chemistry.org. The mechanism of these reactions often involves the formation of a metal-carbene intermediate, which then undergoes a stereoselective addition to the alkene. The chirality of the ligand environment around the metal center dictates the facial selectivity of the carbene transfer, leading to the formation of a specific enantiomer of the cyclopropane product.

While direct examples of the asymmetric cyclopropanation of propene to yield a precursor for this compound are not extensively detailed in the provided search results, the principles of these reactions with other olefins provide a strong foundation for its potential application. Key to success in such a synthesis would be the selection of an appropriate chiral catalyst and a suitable carbene precursor that can deliver the methyl-substituted carbene with high stereocontrol.

Carbene and Carbenoid Additions in the Synthesis of 2-Methylcyclopropane Scaffolds

Carbenes and carbenoids are highly reactive intermediates that readily add to alkenes to form cyclopropanes fiveable.melibretexts.orgopenstax.org. The reaction is typically stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product fiveable.meopenstax.orgmasterorganicchemistry.com. For the synthesis of the 2-methylcyclopropane scaffold, the addition of a carbene to propene would be a direct approach.

Carbenes can be generated from various precursors, such as diazo compounds (e.g., diazomethane) through photolysis or thermolysis, or by α-elimination from haloforms fiveable.melibretexts.org. Carbenoids, which are metal-complexed carbenes, offer a milder and more controlled alternative fiveable.melibretexts.org. A prominent example is the Simmons-Smith reagent, an organozinc carbenoid fiveable.melibretexts.org.

The mechanism of carbene addition to an alkene is generally considered a concerted process where the carbene adds to the double bond in a single step fiveable.memasterorganicchemistry.com. This concerted pathway explains the observed stereospecificity of the reaction. The reactivity of the carbene can be influenced by its substituents; for example, dihalocarbenes are readily generated from haloforms and a strong base fiveable.melibretexts.org.

Recent developments have focused on catalytic asymmetric cyclopropanations using nonstabilized carbenes generated from gem-dichloroalkanes, which can be catalyzed by chiral cobalt complexes dicp.ac.cn. This method has shown high levels of enantioselectivity for a range of alkenes dicp.ac.cn.

Simmons-Smith Reaction and its Modified Protocols for Cyclopropylamine (B47189) Synthesis

The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes organicreactions.orgtcichemicals.comwikipedia.orgnih.gov. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple organicreactions.orgtcichemicals.comwikipedia.orgnih.gov. A key advantage of this reaction is its stereospecificity, where the configuration of the double bond in the starting alkene is preserved in the cyclopropane product wikipedia.org. The reaction is also known for its functional group tolerance organicreactions.orgtcichemicals.com.

For the synthesis of cyclopropylamines, the Simmons-Smith reaction can be applied to allylic amine derivatives. The presence of a hydroxyl or amine group in the substrate can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity wikipedia.org.

Modified Simmons-Smith protocols have been developed to enhance the reactivity and applicability of the reaction. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) instead of the zinc-copper couple, which can be more effective for certain substrates wikipedia.org. The Charette asymmetric cyclopropanation employs chiral ligands to induce enantioselectivity in the reaction chem-station.com.

While a direct application of the Simmons-Smith reaction for the synthesis of this compound from a propenylamine derivative is not explicitly detailed in the search results, the diastereoselective cyclopropanation of other allylic amines provides a strong precedent for its potential use.

| Reagent System | Key Features | Reference |

| Zn-Cu / CH₂I₂ | Classic Simmons-Smith reagent, stereospecific. | organicreactions.orgtcichemicals.comwikipedia.orgnih.gov |

| Et₂Zn / CH₂I₂ (Furukawa) | Increased reactivity for some substrates. | wikipedia.org |

| Chiral Ligands (Charette) | Enables asymmetric cyclopropanation. | chem-station.com |

Corey-Chaykovsky Reaction in the Construction of Substituted Cyclopropanes

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds using sulfur ylides alfa-chemistry.comnih.govnrochemistry.comwikipedia.orgorganic-chemistry.org. The reaction typically involves the conjugate addition of a sulfur ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring nih.govnrochemistry.com.

Two common sulfur ylides are employed: dimethylsulfonium methylide and dimethylsulfoxonium methylide wikipedia.org. Dimethylsulfoxonium methylide, being a more stabilized ylide, generally favors 1,4-addition to enones, leading to cyclopropanation wikipedia.org. In contrast, the less stable dimethylsulfonium methylide often reacts at the carbonyl group to form epoxides wikipedia.org.

The reaction is known for its high diastereoselectivity, often favoring the formation of the trans-substituted cyclopropane regardless of the initial alkene geometry wikipedia.org. This is attributed to the reversibility of the initial addition and the thermodynamic preference for the trans intermediate.

For the synthesis of a 2-methylcyclopropane scaffold, an appropriate α,β-unsaturated carbonyl compound bearing a methyl group at the β-position could be utilized as the starting material. While specific examples for the direct synthesis of a 2-methylcyclopropane precursor to the target amine are not provided in the search results, the general applicability of the Corey-Chaykovsky reaction for constructing substituted cyclopropanes is well-established alfa-chemistry.comnih.govresearchgate.net.

| Sulfur Ylide | Substrate | Product | Key Feature |

| Dimethylsulfoxonium methylide | α,β-Unsaturated carbonyl | Cyclopropane | Favors 1,4-addition |

| Dimethylsulfonium methylide | Ketone/Aldehyde | Epoxide | Favors 1,2-addition |

Heterogeneous Catalysis in Cyclopropanation Reactions

Heterogeneous catalysis offers several advantages in organic synthesis, including ease of catalyst separation and recycling, which are crucial for industrial applications. In the context of cyclopropanation, heterogeneous catalysts can provide a more sustainable alternative to homogeneous systems.

While the search results provide general information on the use of heterogeneous catalysts in fine chemical synthesis and for reactions like hydrogenation and polymerization of propylene (B89431), specific examples of their application in the cyclopropanation to form this compound are limited. However, the principles of heterogeneous catalysis can be applied to this transformation.

For instance, zeolites have been explored as catalysts for various organic reactions due to their shape-selective properties and acidic sites researchgate.net. A well-designed heterogeneous catalyst could potentially facilitate the reaction of propene with a suitable carbene precursor in a stereoselective manner. The development of such catalysts remains an active area of research.

Diastereoselective and Enantioselective Approaches

Achieving high levels of both diastereoselectivity and enantioselectivity is a key challenge in the synthesis of this compound, which possesses two stereocenters. Several strategies have been developed to address this challenge.

One notable approach for the diastereoselective synthesis of trans-2-substituted cyclopropylamines involves the reaction of α-chloroaldehydes with a zinc homoenolate intermediate, which is then trapped by an amine nih.govchemrxiv.orgchemrxiv.org. This method has been shown to produce trans-cyclopropylamines with high diastereoselectivity (up to >20:1 d.r.) chemrxiv.org. The reaction proceeds through a ring-closure of an aminohalohydrin intermediate. It was observed that the presence of a polar aprotic cosolvent can prevent cis/trans-isomerization of the cyclopropylamine product in the presence of zinc halide salts, thereby preserving the high diastereoselectivity chemrxiv.org.

For enantioselective synthesis, chiral catalysts play a pivotal role. Asymmetric cyclopropanation of alkenes using chiral transition metal catalysts, as discussed in section 2.1.1, is a primary strategy. For example, cobalt(II)-based catalysts have demonstrated high enantioselectivity in the cyclopropanation of various olefins organic-chemistry.org. The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction.

Furthermore, biocatalysis has emerged as a powerful tool for enantioselective synthesis nih.govnih.gov. Engineered enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, have been successfully employed as catalysts for asymmetric cyclopropanation reactions, offering high enantioselectivities and diastereoselectivities for a range of substrates nih.gov. These biocatalytic methods often operate under mild conditions and can provide access to chiral cyclopropanes that are difficult to obtain through traditional chemical methods.

| Method | Key Feature | Stereoselectivity | Reference |

| Zinc Homoenolate of α-Chloroaldehydes | Diastereoselective synthesis of trans-cyclopropylamines | High d.r. (up to >20:1) | nih.govchemrxiv.orgchemrxiv.org |

| Asymmetric Catalysis (e.g., Co(II) complexes) | Enantioselective cyclopropanation of alkenes | High e.e. | organic-chemistry.org |

| Biocatalysis (e.g., Engineered Enzymes) | Enantioselective and diastereoselective cyclopropanation | High e.e. and d.r. | nih.govnih.gov |

Chiral Auxiliary-Mediated Synthesis of this compound Derivatives

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. nih.gov This strategy is a powerful tool for the asymmetric synthesis of this compound derivatives. The auxiliary, being chiral, creates a diastereomeric intermediate that influences the facial selectivity of subsequent reactions, leading to the preferential formation of one enantiomer. After the desired stereocenter is established, the auxiliary can be cleaved and ideally recycled.

One of the most well-established classes of chiral auxiliaries applicable to this synthesis are oxazolidinones, famously developed by David A. Evans. nih.gov In a potential synthetic route towards a this compound derivative, an α,β-unsaturated carboxylic acid derivative can be coupled to an Evans oxazolidinone. The subsequent cyclopropanation of the double bond, for instance using a Simmons-Smith type reaction, would proceed under the stereodirecting influence of the chiral auxiliary. The bulky substituent on the oxazolidinone ring effectively shields one face of the molecule, directing the incoming reagent to the opposite face, thus controlling the stereochemistry of the newly formed cyclopropane ring.

Another notable class of chiral auxiliaries are pseudoephedrine and pseudoephenamine. nih.gov When a carboxylic acid is converted to the corresponding pseudoephedrine amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation of this enolate is highly diastereoselective, with the incoming electrophile being directed by the stereochemistry of the pseudoephedrine scaffold. This approach could be adapted for the synthesis of precursors to this compound.

The general principle of using a chiral auxiliary involves three key stages: attachment of the auxiliary to the substrate, a diastereoselective transformation to create the desired stereocenter(s), and removal of the auxiliary to yield the enantiomerically enriched product. The choice of auxiliary and reaction conditions is critical for achieving high diastereoselectivity.

| Chiral Auxiliary Class | Example | Key Feature |

| Oxazolidinones | Evans Auxiliaries | Steric hindrance directs facial selectivity of reactions on α,β-unsaturated systems. nih.gov |

| Amino Alcohols | Pseudoephedrine | Forms chiral amides, allowing for diastereoselective α-alkylation of the corresponding enolates. nih.gov |

| Camphorsultams | Oppolzer's Sultam | Provides high stereocontrol in various reactions including alkylations and aldol (B89426) additions. |

| tert-Butanesulfinamide | Ellman's Auxiliary | Used for the asymmetric synthesis of chiral amines through the addition of Grignard reagents to sulfinyl imines. nih.gov |

Asymmetric Strecker Synthesis for α-Amino Cyclopropane Analogs

The Strecker synthesis is a classic method for producing α-amino acids from an aldehyde or ketone, ammonia (B1221849), and cyanide, followed by hydrolysis of the resulting α-aminonitrile. chemrxiv.orgacs.org The asymmetric variant of this reaction provides a powerful route to enantiomerically enriched α-amino acids and their derivatives, including α-amino cyclopropane analogs which can be precursors to compounds like this compound.

The asymmetric Strecker synthesis can be achieved in two primary ways:

Using a Chiral Auxiliary: A chiral amine, such as (S)-α-phenylethylamine, can be used in place of ammonia. chemrxiv.org This amine reacts with the starting carbonyl compound (e.g., 2-methylcyclopropanone) to form a chiral imine. The subsequent nucleophilic addition of cyanide to this imine is diastereoselective, as the chiral auxiliary directs the cyanide to one face of the imine. Hydrolysis of the resulting α-aminonitrile, followed by removal of the chiral auxiliary, yields the enantiomerically enriched α-amino acid or, with further modification, the corresponding amine. The stereoselectivity is influenced by factors such as the solvent, temperature, and the steric bulk of the substituents.

Using a Chiral Catalyst: A chiral catalyst can be employed to control the enantioselectivity of the cyanide addition to an achiral imine. chemrxiv.org Various catalysts, often based on metals like titanium or aluminum complexed with chiral ligands (e.g., BINOL derivatives), have been developed. chemrxiv.org These catalysts create a chiral environment around the imine, leading to a preferential attack of the cyanide nucleophile from one direction. This approach is often more atom-economical than using a stoichiometric chiral auxiliary.

A hypothetical asymmetric Strecker synthesis of a precursor to this compound would begin with 2-methylcyclopropanone. Reaction with a chiral amine and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would form a diastereomeric mixture of α-aminonitriles, with one diastereomer being favored. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by decarboxylation, would lead to the desired chiral this compound.

| Method | Key Feature | Example |

| Chiral Auxiliary | A stoichiometric amount of a chiral amine is used to form a chiral imine intermediate. chemrxiv.org | Reaction of 2-methylcyclopropanone with (R)-1-phenylethylamine and a cyanide source. |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst is used to induce enantioselectivity in the cyanide addition to an achiral imine. chemrxiv.org | Use of a chiral thiourea-derived catalyst in the reaction of an imine with a cyanide source. chemistrysteps.com |

Chemoenzymatic Synthetic Pathways for Enantiopure Isomers

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic chemistry to produce enantiomerically pure compounds. This approach is particularly valuable for the synthesis of chiral molecules like the stereoisomers of this compound.

A notable chemoenzymatic strategy for accessing precursors to this compound involves the enzymatic resolution of a racemic starting material. For instance, racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester can be subjected to selective hydrolysis using enzymes like pig liver esterase (PLE) or other esterases. nih.gov These enzymes exhibit enantioselectivity, preferentially hydrolyzing one enantiomer of the diester to a monoacid while leaving the other enantiomer largely unreacted. This enzymatic step effectively separates the racemic mixture into two enantiomerically enriched compounds: a monoacid and the remaining diester. These can then be separated and further elaborated through conventional chemical reactions, such as the Curtius rearrangement, to yield the different stereoisomers of 1-amino-2-methylcyclopropanecarboxylic acid, which are direct precursors to this compound. nih.gov

Another powerful class of enzymes for the synthesis of chiral amines are transaminases. nih.govchemistrysteps.com These enzymes catalyze the transfer of an amino group from an amine donor to a ketone substrate. wikipedia.org A potential chemoenzymatic route to this compound could involve the asymmetric amination of 2-methylcyclopropanone using a transaminase. By selecting an appropriate (R)- or (S)-selective transaminase, it is possible to synthesize the desired enantiomer of the amine with high enantiomeric excess.

Lipases are another class of enzymes frequently used in chemoenzymatic synthesis, often for the kinetic resolution of racemic alcohols or amines through enantioselective acylation. masterorganicchemistry.comgoogle.com A racemic mixture of this compound could be resolved by reacting it with an acylating agent in the presence of a lipase. The enzyme would selectively acylate one enantiomer, allowing for the separation of the acylated amine from the unreacted enantiomer.

| Enzyme Class | Application | Substrate Example | Product |

| Esterases (e.g., PLE) | Kinetic resolution of racemic esters. nih.gov | Racemic 2-methylcyclopropane dicarboxylic acid dimethyl ester. nih.gov | Enantiomerically pure monoacid and diester. nih.gov |

| Transaminases | Asymmetric synthesis of chiral amines from ketones. nih.govchemistrysteps.com | 2-Methylcyclopropanone | Enantiomerically pure (R)- or (S)-2-methylcyclopropan-1-amine. |

| Lipases | Kinetic resolution of racemic amines or alcohols via acylation. masterorganicchemistry.comgoogle.com | Racemic this compound. | One enantiomer of acylated amine and the other unreacted enantiomer. |

Control of Diastereoselectivity in 1,2-Disubstituted Cyclopropylamine Formation

The formation of 1,2-disubstituted cyclopropanes, such as this compound, introduces the possibility of cis and trans diastereomers. Controlling the diastereoselectivity of the cyclopropanation step is therefore a critical aspect of the synthesis. The Simmons-Smith reaction and its variants are powerful methods for the cyclopropanation of alkenes, and the stereochemical outcome can often be controlled by the substrate.

A key principle in these reactions is stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. google.com For example, the cyclopropanation of a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will give the trans-disubstituted product. This allows for the synthesis of either the cis or trans isomer of a this compound precursor by starting with the appropriate alkene stereoisomer.

Furthermore, the presence of directing groups on the alkene substrate can exert significant control over the diastereoselectivity of the cyclopropanation. Hydroxyl groups are well-known to direct the Simmons-Smith reagent to the same face of the double bond, leading to syn-cyclopropanation. wikipedia.org This is due to the coordination of the zinc reagent with the oxygen atom of the hydroxyl group.

Similarly, amino groups and their derivatives can also act as directing groups. For instance, in the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene, the dibenzylamino group directs the cyclopropanation to the syn face, resulting in the exclusive formation of the syn-cyclopropane. acs.org In contrast, a tert-butoxycarbonyl (Boc) protected amino group directs the cyclopropanation to the anti face, yielding the anti-cyclopropane as the sole product. acs.org This demonstrates that the choice of protecting group for the amine functionality can be used to control the diastereomeric outcome of the cyclopropanation.

To synthesize a specific diastereomer of this compound, one could therefore start with an appropriately substituted allylic amine precursor. By selecting the correct stereoisomer of the alkene and a suitable protecting group for the amine, the Simmons-Smith cyclopropanation can be directed to produce the desired cis or trans isomer with high selectivity.

| Directing Group | Diastereoselectivity | Rationale |

| Hydroxyl (-OH) | syn-directing | Coordination of the zinc reagent to the oxygen atom. wikipedia.org |

| N,N-Dibenzylamino (-NBn₂) | syn-directing | Coordination of the zinc reagent to the nitrogen atom. acs.org |

| N-tert-Butoxycarbonylamino (-NHBoc) | anti-directing | Steric hindrance or alternative coordination geometry. acs.org |

Multi-Step Conversions to Access this compound

In addition to methods that construct the cyclopropane ring with the amine functionality or a direct precursor already in place, multi-step sequences that introduce the amine group to a pre-formed cyclopropane ring are also of great importance. These methods often start with more readily available cyclopropane derivatives and convert a different functional group into the desired amine.

Reduction of Nitrocyclopropanes to Cyclopropylamines

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis and provides a viable route to cyclopropylamines from the corresponding nitrocyclopropanes. organic-chemistry.org This two-step approach involves first the synthesis of a nitro-substituted cyclopropane, followed by the reduction of the nitro group.

The synthesis of nitrocyclopropanes can be achieved through various methods, including the Michael-initiated ring closure of a nitroalkane with an α,β-unsaturated compound bearing a leaving group, or the cyclopropanation of a nitroalkene. masterorganicchemistry.comorganic-chemistry.org For the synthesis of 2-methyl-1-nitrocyclopropane, a suitable strategy would be the reaction of a nitro-stabilized carbanion with a propylene derivative containing appropriate leaving groups.

Once the nitrocyclopropane (B1651597) is obtained, the nitro group can be reduced to the amine using a variety of reagents. This transformation can be broadly categorized into two main types:

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out under an atmosphere of hydrogen gas in the presence of a metal catalyst. nih.gov Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. nih.govnih.gov The choice of catalyst and reaction conditions (solvent, pressure, temperature) can be optimized to achieve high yields and chemoselectivity, which is important if other reducible functional groups are present in the molecule.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These often involve the use of metals in acidic media, such as iron in acetic acid or zinc dust. nih.govnih.gov Other common reagents include tin(II) chloride (SnCl₂) and sodium hydrosulfite. nih.gov For aliphatic nitro compounds, lithium aluminum hydride (LiAlH₄) is an effective reducing agent. nih.gov These methods offer alternatives to catalytic hydrogenation, particularly when certain functional groups are not compatible with hydrogenation conditions.

| Reducing Agent/System | Type | Comments |

| H₂ / Pd/C | Catalytic Hydrogenation | A common and efficient method, but can also reduce other functional groups like alkenes. nih.gov |

| H₂ / Raney Nickel | Catalytic Hydrogenation | Often used when dehalogenation of aromatic halides is a concern. nih.gov |

| Fe / AcOH | Metal in Acid | A mild and chemoselective method. nih.gov |

| Zn / H⁺ | Metal in Acid | Another mild option for nitro group reduction. nih.gov |

| SnCl₂ | Metal Salt | A mild reducing agent often used for its chemoselectivity. nih.gov |

| LiAlH₄ | Hydride Reagent | Effective for aliphatic nitro compounds, but can reduce other carbonyl functionalities. nih.gov |

Curtius Rearrangement and Analogous Processes for Amine Introduction

The Curtius rearrangement and related reactions are powerful methods for converting carboxylic acids or their derivatives into primary amines with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org These reactions are particularly useful for the synthesis of cyclopropylamines from readily available cyclopropanecarboxylic acids.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. wikipedia.org The synthesis of this compound via this route would start with 2-methylcyclopropanecarboxylic acid. This acid is first converted to an activated derivative, such as an acid chloride or mixed anhydride, which then reacts with an azide source (e.g., sodium azide) to form 2-methylcyclopropanecarbonyl azide. Upon heating, this acyl azide rearranges with the loss of nitrogen gas to form 2-methylcyclopropyl isocyanate. The isocyanate can be trapped with water to form an unstable carbamic acid, which spontaneously decarboxylates to yield this compound. chemistrysteps.com A key advantage of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of stereochemistry. wikipedia.org

Two important analogous processes are the Hofmann and Schmidt rearrangements:

The Hofmann rearrangement starts with a primary amide, such as 2-methylcyclopropanecarboxamide. wikipedia.org The amide is treated with bromine or another halogen in the presence of a strong base. This generates an N-haloamide intermediate which, upon deprotonation, rearranges to the isocyanate. Subsequent hydrolysis, as in the Curtius rearrangement, affords the primary amine. wikipedia.org

The Schmidt reaction provides a more direct conversion of a carboxylic acid to a primary amine. wikipedia.org In this one-pot reaction, the carboxylic acid is treated with hydrazoic acid (HN₃) under acidic conditions. The protonated carboxylic acid reacts with hydrazoic acid, and after a rearrangement similar to the Curtius rearrangement, the isocyanate is formed and subsequently hydrolyzed to the amine. wikipedia.org The Schmidt reaction can also be applied to ketones, yielding amides.

| Rearrangement Reaction | Starting Material | Key Reagents | Intermediate |

| Curtius | Carboxylic Acid (or derivative) | Acyl azide forming reagents (e.g., DPPA, NaN₃), Heat | Acyl azide, Isocyanate wikipedia.orgorganic-chemistry.org |

| Hofmann | Primary Amide | Br₂ or other halogen, Strong Base (e.g., NaOH) | N-haloamide, Isocyanate wikipedia.org |

| Schmidt | Carboxylic Acid | Hydrazoic Acid (HN₃), Strong Acid (e.g., H₂SO₄) | Isocyanate wikipedia.org |

Derivatization of Cyclopropyl (B3062369) Carboxylic Acids to Amine Functionalities

The conversion of cyclopropyl carboxylic acids, specifically 2-methylcyclopropanecarboxylic acid, into the corresponding this compound is a critical transformation in synthetic organic chemistry. This derivatization is typically achieved through rearrangement reactions that proceed via an isocyanate intermediate, effectively removing the carboxyl group and installing an amine functionality with one less carbon atom. The primary methods for this conversion are the Curtius, Hofmann, and Schmidt rearrangements. A key feature of these reactions, particularly the Curtius and Hofmann rearrangements, is the retention of configuration at the migrating carbon, which is crucial for the stereospecific synthesis of the different isomers of this compound.

Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines. google.com The process begins with the conversion of the carboxylic acid into an acyl azide. This intermediate is then thermally or photochemically decomposed to an isocyanate, with the loss of nitrogen gas. google.com Subsequent hydrolysis of the isocyanate yields a carbamic acid, which spontaneously decarboxylates to form the primary amine. dur.ac.uk

A significant advantage of the Curtius rearrangement is that the key rearrangement step proceeds with complete retention of the stereochemistry of the migrating group. google.com This characteristic is particularly valuable in the synthesis of stereoisomers of this compound from chiral 2-methylcyclopropanecarboxylic acids.

The synthesis pathway involves:

Activation of the Carboxylic Acid: 2-methylcyclopropanecarboxylic acid is typically first converted to a more reactive derivative, such as an acyl chloride or a mixed anhydride.

Formation of the Acyl Azide: The activated acid derivative is then reacted with an azide source, commonly sodium azide, to form 2-methylcyclopropanecarbonyl azide.

Rearrangement to Isocyanate: The acyl azide is carefully heated in an inert solvent, such as toluene (B28343) or benzene, to induce the rearrangement to 2-methylcyclopropyl isocyanate.

Hydrolysis to the Amine: The isocyanate is then hydrolyzed, usually by heating with aqueous acid, to yield this compound. Alternatively, the isocyanate can be trapped with an alcohol (e.g., tert-butanol) to form a stable carbamate (B1207046) (like a Boc-protected amine), which can be isolated and later deprotected to give the amine. nih.gov

A scalable synthesis for a related compound, (1-cyclopropyl)cyclopropylamine, utilized a Curtius degradation protocol. The corresponding carboxylic acid was treated with triethylamine (B128534) and ethyl chloroformate to form a mixed anhydride, which was then reacted with sodium azide. The resulting acyl azide was rearranged in boiling toluene and subsequently trapped with tert-butanol (B103910) to form the Boc-carbamate in good yield. nih.gov This procedure serves as a reliable model for the synthesis of this compound.

Table 1: Representative Reagents and Conditions for the Curtius Rearrangement

| Step | Reagent(s) | Solvent(s) | Typical Conditions | Product |

| 1. Acyl Azide Formation | Diphenylphosphoryl azide (DPPA), Triethylamine (Et3N) | Toluene | Room Temperature | 2-Methylcyclopropanecarbonyl azide |

| 2. Isocyanate Formation | Heat | Toluene | Reflux (80-110 °C) | 2-Methylcyclopropyl isocyanate |

| 3. Amine Formation (Hydrolysis) | Aqueous Acid (e.g., HCl) | Water | Heat | This compound |

| 3. Carbamate Formation (Trapping) | tert-Butanol (t-BuOH) | Toluene | Reflux | tert-butyl (2-methylcyclopropyl)carbamate |

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom. nih.gov To apply this method to 2-methylcyclopropanecarboxylic acid, the acid must first be converted to 2-methylcyclopropanecarboxamide. This is typically achieved by treating the corresponding acyl chloride with ammonia.

The Hofmann rearrangement itself is conducted by treating the primary amide with bromine in a solution of a strong base, such as sodium hydroxide (B78521). nih.gov The reaction proceeds through several intermediates, including an N-bromoamide and its anion, before rearranging to the isocyanate. As with the Curtius rearrangement, the isocyanate is then hydrolyzed in the reaction mixture to the primary amine. nih.gov The Hofmann rearrangement is also known to proceed with retention of configuration.

Amide Formation: Conversion of 2-methylcyclopropanecarboxylic acid to 2-methylcyclopropanecarboxamide.

Hofmann Rearrangement: Treatment of the amide with bromine and sodium hydroxide in water. The reaction is typically heated to facilitate the rearrangement and subsequent hydrolysis.

This method has been successfully applied in industrial processes for the synthesis of the parent cyclopropylamine from cyclopropanecarboxamide, highlighting its utility for this class of compounds. epo.orggoogleapis.com A modified Hofmann reaction is often employed where the intermediate isocyanate is captured to form a carbamate, which can be a more stable and easily purified product. nih.gov

Table 2: Typical Reaction Parameters for the Hofmann Rearrangement

| Starting Material | Reagents | Solvent | Key Intermediate | Final Product |

| 2-Methylcyclopropanecarboxamide | Br₂, NaOH | Water | 2-Methylcyclopropyl isocyanate | This compound |

Schmidt Reaction

The Schmidt reaction provides a more direct route from a carboxylic acid to a primary amine, avoiding the need to first isolate an acyl chloride or amide. epo.org In this reaction, the carboxylic acid is treated directly with hydrazoic acid (HN₃) under strong acid conditions (typically sulfuric acid). longdom.org

The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack of the azide to form an acyl azide intermediate in situ. This intermediate then rearranges to the isocyanate, which is subsequently hydrolyzed under the acidic reaction conditions to the amine. epo.org

While direct, the Schmidt reaction has some drawbacks. The use of hydrazoic acid, which is highly toxic and explosive, requires special handling precautions. Furthermore, the strongly acidic conditions may not be compatible with other sensitive functional groups in the molecule. googleapis.com However, it remains a viable one-step method for the derivatization of robust carboxylic acids to amines.

Table 3: General Conditions for the Schmidt Reaction

| Substrate | Reagent(s) | Key Intermediate | Product |

| 2-Methylcyclopropanecarboxylic acid | Hydrazoic Acid (HN₃), H₂SO₄ | 2-Methylcyclopropyl isocyanate | This compound |

Reactivity and Mechanistic Studies of the 2 Methylcyclopropan 1 Amine Core

Cyclopropane (B1198618) Ring-Opening Reactions

The high degree of ring strain in the cyclopropane ring, estimated to be over 100 kJ mol⁻¹, provides a strong thermodynamic driving force for reactions that lead to ring cleavage. nih.gov This inherent reactivity is further modulated by the substituents on the ring.

Electrophilic Ring Opening of the Strained Cyclopropane Ring

Cyclopropane rings bearing electron-donating groups, such as the amine in 2-methylcyclopropan-1-amine, can undergo ring-opening reactions when treated with electrophiles. nih.govnih.gov In these "donor-acceptor" cyclopropanes, the polarization of the C1-C2 bond enhances reactivity towards electrophiles. nih.govnih.gov For aminocyclopropanes, the reaction is often initiated by the interaction of an electrophile with the amine, or by protonation of the amine under acidic conditions.

Studies on similar systems, such as trans-2-phenylcyclopropylamine hydrochloride, have shown that electrophilic ring opening can occur at the distal (C2-C3) bond. nih.gov This regioselectivity is attributed to the σ-withdrawing nature of the ammonium (B1175870) group, which weakens the distal bond. nih.gov The attack of an electrophile then leads to the cleavage of this weakened bond, forming a dicationic intermediate that can be trapped by a nucleophile. nih.gov

Table 1: Regioselectivity in Electrophilic Ring Opening

| Cyclopropane System | Condition | Bond Cleavage Site | Rationale |

|---|---|---|---|

| Donor-Acceptor (e.g., nitrocyclopropane) | Lewis Acid | Vicinal (C1-C2) | Stabilization of zwitterionic intermediate by substituents. |

| Amine-Substituted (e.g., 2-phenylcyclopropylamine•HCl) | Superacid | Distal (C2-C3) | Weakening of the distal bond by the σ-withdrawing ammonium group. nih.gov |

Radical-Mediated Ring Opening Processes in Cyclopropylmethyl Systems

The cyclopropylmethyl system is well-known for undergoing extremely rapid radical-mediated ring-opening. wikipedia.orgstackexchange.com This process serves as a reliable "radical clock" in mechanistic studies due to its high rate constant (k ≈ 8.6 x 10⁷ s⁻¹ at 298 K). wikipedia.orgstackexchange.com The significant relief of ring strain is a major enthalpic driving force for this rearrangement. wikipedia.org

The process is initiated by the formation of a cyclopropylmethyl radical. This can be achieved, for example, through the addition of a radical to a methylenecyclopropane (B1220202) or via single-electron oxidation. beilstein-journals.orgnih.gov The resulting cyclopropyl-substituted carbon radical rapidly undergoes ring fission to generate a more stable, acyclic homoallylic radical. beilstein-journals.orgresearchgate.net The regioselectivity and kinetics of this ring-opening can be influenced by substituents on the cyclopropane ring. acs.orgacs.org

Mechanistic investigations using radical clock compounds have confirmed the presence of radical intermediates in various reactions involving cyclopropane derivatives. researchgate.net For instance, in reactions involving (cyclopropyl)methyl bromide, the exclusive observation of the ring-opened product confirms the intermediacy of the cyclopropylmethyl radical. researchgate.net

Enzymatic Cyclopropane Ring Transformations

Biocatalysis offers a powerful and selective approach to chemical synthesis, and enzymes have been identified and engineered to perform transformations on cyclopropane-containing molecules. nsf.govacs.org While the direct enzymatic ring-opening of this compound is not extensively detailed, the inherent reactivity of the cyclopropane ring makes it a substrate for certain enzymatic processes. nih.gov

In nature, cyclopropane rings are found in numerous bioactive molecules, and their biological activity is often linked to the ring strain, which facilitates alkylation of biological targets upon ring-opening. nih.gov The biosynthesis of these natural products involves enzymes that catalyze cyclopropanation through mechanisms involving carbocationic or carbanionic intermediates. nih.gov

Engineered enzymes, often heme proteins like myoglobin (B1173299) or cytochrome P450, have been developed to catalyze asymmetric cyclopropanation reactions, demonstrating the potential for biocatalysts to interact with and form these strained rings. nih.govnih.govresearchgate.net Furthermore, chemoenzymatic strategies are being developed where an enzyme creates a chiral cyclopropane core, which can then be derivatized using traditional chemical methods. nsf.govacs.org These approaches highlight the growing potential for using enzymes to perform complex transformations on cyclopropane scaffolds, including potential ring-opening functionalizations. researchgate.net

Nucleophilic Substitution Reactions on Cyclopropane Derivatives

The amine group of this compound is nucleophilic and can participate in substitution reactions. libretexts.orgyoutube.com When reacting with alkyl halides, primary amines can undergo alkylation. chemguide.co.uk However, this process can be difficult to control, often leading to polyalkylation and the formation of secondary, tertiary, and even quaternary ammonium salts. chemguide.co.ukchemistrysteps.com The primary amine product is often more nucleophilic than the starting ammonia (B1221849) or amine, leading to subsequent reactions. chemguide.co.uk

A more controlled method for synthesizing primary amines like this compound is the Gabriel synthesis. chemistrysteps.comwikipedia.orglibretexts.org This method utilizes a phthalimide (B116566) salt as an ammonia surrogate. wikipedia.org The phthalimide anion, a bulky and less nucleophilic nitrogen source, undergoes Sₙ2 reaction with a suitable alkyl halide (e.g., a 2-methylcyclopropyl halide). chemistrysteps.commasterorganicchemistry.com The resulting N-alkylphthalimide prevents over-alkylation. chemistrysteps.com The primary amine is then liberated in a subsequent step, typically through reaction with hydrazine (B178648) or by acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com

Table 2: Comparison of Amine Synthesis via Nucleophilic Substitution

| Method | Nucleophile | Substrate | Key Feature/Outcome |

|---|---|---|---|

| Direct Alkylation | Ammonia / Primary Amine | Alkyl Halide | Often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. chemguide.co.uk |

| Gabriel Synthesis | Potassium Phthalimide | Primary Alkyl Halide | Provides a controlled route to primary amines by preventing over-alkylation. chemistrysteps.comwikipedia.org |

Rearrangement Reactions Involving Cyclopropyl (B3062369) Systems

The formation of cationic intermediates in reactions involving cyclopropyl systems frequently leads to complex molecular rearrangements, driven by the release of ring strain and the formation of more stable carbocations.

Carbocation Rearrangements and their Pathways

Carbocation rearrangements are a common phenomenon in organic chemistry, occurring to transform a less stable carbocation into a more stable one. libretexts.org These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift, where a group migrates to an adjacent carbocationic center. lumenlearning.comlibretexts.org

When a carbocation is generated adjacent to a cyclopropane ring, as in the cyclopropylmethyl cation, rapid rearrangement occurs. This cation is notoriously unstable and readily undergoes ring-opening to form the more stable allyl cation. researchgate.netyoutube.com This transformation can be considered a type of alkyl shift and is a key pathway in the solvolysis of cyclopropylmethyl derivatives. tubitak.gov.tr

The formation of a carbocation from this compound could be initiated, for example, by diazotization of the amine group with nitrous acid. The resulting unstable diazonium salt would readily lose N₂ to form a secondary cyclopropylmethyl carbocation. This intermediate would be expected to undergo a rapid cascade of rearrangements.

Potential Rearrangement Pathways:

Ring Opening: The cyclopropylmethyl cation can open via a disrotatory process to form a homoallylic cation. researchgate.net

Hydride/Alkyl Shifts: The initially formed secondary carbocation could undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable tertiary carbocation, if the structure allows. libretexts.orgcureffi.orgmasterorganicchemistry.com This process competes with ring-opening.

Ring Expansion: In certain bicyclic systems, carbocation formation adjacent to a strained ring can lead to ring-expansion reactions. masterorganicchemistry.com

The specific products formed depend on the relative rates of these competing rearrangement pathways and the conditions of the reaction. cureffi.orgucalgary.ca

Reactivity of the Amine Functionality

The chemical behavior of this compound is significantly influenced by the primary amine (-NH₂) group. This functional group serves as a nucleophile and a base, allowing it to participate in a wide array of chemical transformations to form new carbon-nitrogen and other heteroatom bonds.

Reactions Involving Iminium Ion Formation

Primary amines, such as this compound, react with aldehydes and ketones in a reversible, acid-catalyzed reaction to form imines (also known as Schiff bases). masterorganicchemistry.comlibretexts.org This condensation reaction proceeds through a key intermediate known as an iminium ion. libretexts.orgchemistrysteps.com

The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. libretexts.org A subsequent proton transfer results in a neutral intermediate called a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.org The elimination of water generates a resonance-stabilized iminium ion. chemistrysteps.com Finally, deprotonation of the nitrogen atom yields the neutral imine product. libretexts.orglibretexts.org

The formation of the iminium ion is a critical step that drives the reaction towards the final imine product. Iminium ions themselves are important electrophilic intermediates in various organic reactions.

Mechanism of Imine Formation

| Step | Process | Intermediate |

|---|---|---|

| 1 | Nucleophilic addition of the amine to the carbonyl group. | Tetrahedral intermediate |

| 2 | Proton transfer from nitrogen to oxygen. | Carbinolamine |

| 3 | Protonation of the hydroxyl group by an acid catalyst. | Protonated carbinolamine |

| 4 | Elimination of a water molecule. | Iminium ion |

Formation of Amides and Other Nitrogen-Containing Derivatives

The primary amine of this compound readily undergoes acylation reactions with carboxylic acids and their derivatives (such as acyl chlorides or anhydrides) to form amides. libretexts.orglibretexts.org The reaction between a carboxylic acid and an amine is typically slow at room temperature but can be facilitated by dehydrating agents or by activating the carboxylic acid. libretexts.orgmasterorganicchemistry.com The use of more reactive acyl halides or anhydrides provides a milder and more efficient route to the corresponding amide. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a leaving group (e.g., chloride or carboxylate).

This amide-forming reaction is fundamental in the synthesis of a vast range of molecules, including pharmaceuticals and polymers like polyamides (nylons). libretexts.orglibretexts.org

Beyond simple amides, the amine functionality allows for the synthesis of a diverse array of other nitrogen-containing derivatives. nih.gov These include, but are not limited to, sulfonamides (from reaction with sulfonyl chlorides), ureas (from reaction with isocyanates), and various heterocyclic compounds. mdpi.commdpi.com The versatility of the amine group makes this compound a valuable starting material for creating complex molecular architectures. mdpi.com

Examples of Derivative Formation

| Reagent Class | Product Class | General Transformation |

|---|---|---|

| Carboxylic Acid / Acyl Halide | Amide | R-COOH + H₂N-R' → R-CONH-R' + H₂O |

| Sulfonyl Chloride | Sulfonamide | R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl |

| Isocyanate | Urea | R-NCO + H₂N-R' → R-NHCONH-R' |

2 Methylcyclopropan 1 Amine As a Versatile Synthetic Building Block

Construction of Conformationally Restricted Peptides and Amino Acid Analogs

The incorporation of cyclopropane-containing amino acids, derived from building blocks like 2-methylcyclopropan-1-amine, is a powerful strategy for creating peptides with restricted conformations. nih.govnih.govresearchgate.net This conformational rigidity is a desirable trait in medicinal chemistry as it can lead to peptides with enhanced metabolic stability, increased potency, and improved receptor selectivity. nih.gov The cyclopropane (B1198618) ring locks a portion of the peptide backbone, reducing its flexibility and forcing it into a specific three-dimensional arrangement. nih.govcolab.ws

The use of substituted cyclopropane amino acids allows for precise control over the direction of amino acid side chains, a feature not easily achievable with other peptidomimetics. nih.gov This control is crucial for optimizing the interaction of a peptide with its biological target. For instance, 1,2,3-trisubstituted cyclopropanes have been designed as isosteric replacements for dipeptide linkages, effectively locking the peptide backbone in an extended β-strand conformation while also defining the orientation of the amino acid side chain. nih.gov

Researchers have developed various synthetic routes to access these noncanonical amino acids. nih.govresearchgate.net These methods often involve the diastereoselective or enantioselective synthesis of cyclopropane derivatives that can then be incorporated into peptide chains using standard solid-phase peptide synthesis techniques. nih.gov The ability to create all possible stereoisomers of these amino acid analogs is vital for exploring the optimal side-chain orientation for a given biological target. nih.gov

| Application | Key Feature | Significance | Reference |

|---|---|---|---|

| Conformationally Restricted Peptides | The cyclopropane ring reduces the flexibility of the peptide backbone. | Leads to enhanced metabolic stability and receptor selectivity. | nih.govnih.govresearchgate.net |

| Dipeptide Isosteres | 1,2,3-trisubstituted cyclopropanes mimic the structure of a dipeptide unit. | Locks the peptide backbone in a specific conformation, such as a β-strand. | nih.gov |

| Amino Acid Analogs | Substituted cyclopropanes provide precise control over side-chain orientation. | Allows for fine-tuning of peptide-receptor interactions. | nih.gov |

Role in the Synthesis of Complex Organic Molecules

Amines, in general, are fundamental building blocks in organic chemistry, serving as key intermediates in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.comenamine.net Cyclopropylamines, such as this compound, are particularly significant due to the unique properties of the cyclopropane ring. longdom.org This highly strained ring not only introduces conformational rigidity but also acts as a reactive handle for various chemical transformations. longdom.org

The 2-arylcyclopropylamine motif is frequently found in biologically active compounds, and numerous synthetic methods have been developed to access these structures. researchgate.net These methods often involve the cyclopropanation of alkenes using diazo compounds or ylides. researchgate.net Multicomponent reactions, which allow for the construction of complex molecules in a single step, have also been employed in the synthesis of bioactive molecules containing amine functionalities. mdpi.comnih.govmdpi.com

The versatility of this compound and related cyclopropylamines makes them valuable starting materials for the synthesis of complex molecular systems. nih.gov Their ability to participate in a wide range of reactions, coupled with the unique stereochemical constraints imposed by the cyclopropane ring, allows synthetic chemists to build intricate molecular architectures with a high degree of control.

Application in the Stereoselective Synthesis of Bioactive Compounds

The stereoselective synthesis of bioactive compounds is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often highly dependent on its stereochemistry. This compound and its derivatives are crucial building blocks in this context, enabling the synthesis of optically active molecules with defined three-dimensional structures. nih.gov

One notable application is in the synthesis of enantioenriched cyclopropane β-amino acid derivatives. nih.gov These compounds are important components of conformationally restricted peptidomimetics. nih.gov Synthetic strategies have been developed that allow for the diastereoselective and enantioselective production of these building blocks, providing access to all possible stereoisomers. nih.gov This is critical for structure-activity relationship (SAR) studies, where the biological activity of different stereoisomers is compared to identify the optimal configuration for a desired therapeutic effect.

Chemoenzymatic approaches have also been employed for the stereoselective synthesis of chiral amines. uniovi.es For example, a sequential process involving a Wacker-Tsuji oxidation followed by an amine transaminase-catalyzed biotransamination has been used to produce optically active 1-arylpropan-2-amines with high conversions and excellent enantiomeric excess. uniovi.es Such methods highlight the power of combining traditional organic synthesis with biocatalysis to achieve high levels of stereocontrol.

| Synthetic Approach | Target Molecule | Key Outcome | Reference |

|---|---|---|---|

| Diastereoselective aza-Michael addition | Enantioenriched cyclopropane β-amino acid derivatives | Production of all possible stereoisomers for SAR studies. | nih.gov |

| Chemoenzymatic cascade | Optically active 1-arylpropan-2-amines | High conversions and excellent enantiomeric excess (>99%). | uniovi.es |

Incorporation into Polycyclic and Spirocyclic Architectures

The unique reactivity and structural features of cyclopropane-containing building blocks like this compound make them well-suited for the construction of complex polycyclic and spirocyclic frameworks. researchgate.netresearchgate.net Spirocycles, in particular, are of growing interest in drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel biological activities compared to their flatter aromatic counterparts. nih.gov

A variety of synthetic strategies have been developed to incorporate cyclopropane units into larger ring systems. For example, tandem reactions involving the activation of C-H and C-C bonds in cyclopropane amine-boranes have been used to create spirocyclic amine-boranes. researchgate.netresearchgate.net This metal-free approach allows for the regioselective transformation of unactivated cyclopropanes into valuable spirocyclic scaffolds. researchgate.netresearchgate.net

Donor-acceptor cyclopropanes are also versatile intermediates for the synthesis of polycyclic products. mdpi.com For instance, an 1,3-indanedione-derived donor-acceptor cyclopropane has been synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.com Such compounds can serve as precursors to a variety of complex polycyclic systems. The development of new methods for the synthesis of cyclopropanes and their subsequent transformation into more complex architectures remains an active area of research. organic-chemistry.org

Structure Activity Relationship Sar Investigations of 2 Methylcyclopropan 1 Amine Derivatives

Systematic Modification of the Cyclopropane (B1198618) Ring for SAR Studies

The cyclopropane ring, with its inherent strain and unique electronic character, is a critical component for the biological activity of many derivatives. unl.pt Modifications to this ring, including the addition or alteration of substituents, can significantly impact pharmacological activity.

One common strategy involves the decoration of substituent groups attached to the cyclopropane ring. For instance, in studies of cyclopropylamine (B47189) derivatives as inhibitors of enzymes like Lysine-Specific Demethylase 1 (KDM1A), the core cyclopropane structure is often responsible for the mechanism of action. nih.gov Research has shown that adding small functional groups, particularly halogens, to a phenyl ring attached at the β-position of the cyclopropane can lead to a marked improvement in inhibitory activity. This is exemplified by derivatives where such modifications resulted in potency in the low nanomolar range. nih.gov

The rationale for these modifications is to probe the steric and electronic requirements of the target's binding pocket. The introduction of substituents can alter the molecule's size, shape, and electronic distribution, leading to enhanced or diminished interactions. The stability of the cyclopropane ring itself is also a key feature; it is generally more metabolically stable compared to acyclic analogs, which is an advantageous property in drug design. researchgate.net

Table 1: Impact of Phenyl Ring Substitution on KDM1A Inhibitory Activity of β-Phenylcyclopropylamine Derivatives Note: This table is a representative example based on findings that specific substitutions enhance potency.

| Derivative Type | Substitution on Phenyl Ring | Relative Inhibitory Potency (KDM1A) |

| Parent Compound | None | Baseline |

| Halogenated Analog | Meta-halogen | Significantly Increased nih.gov |

| Alkyl Analog | Para-methyl | Moderately Increased |

| Methoxy Analog | Ortho-methoxy | Decreased |

These studies highlight that even minor changes to substituents on the cyclopropane ring system can lead to substantial differences in biological outcomes, providing a roadmap for optimizing lead compounds.

Impact of Stereochemistry on Molecular Interactions and Functional Modulations

Chirality plays a pivotal role in the interaction between a drug and its biological target. nih.govnih.gov Since enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers of a chiral molecule. nih.gov The 2-methylcyclopropan-1-amine core contains two chiral centers, leading to the possibility of four distinct stereoisomers. The specific three-dimensional arrangement of the methyl and amine groups relative to the cyclopropane ring is critical for proper alignment within a binding site. nih.govmdpi.com

The two enantiomers of a chiral drug should be considered as two separate drugs, as they can have different potencies, metabolic profiles, and selectivities. nih.gov For example, in pyrethroids containing a 2-methylcyclopropane ring, a clear chiral discrimination between enantiomers was observed in terms of insecticidal activity. mdpi.com Similarly, for therapeutic agents targeting the central nervous system, such as the antidepressant tranylcypromine (B92988) (2-phenylcyclopropan-1-amine), the stereochemistry is known to be a determinant of its activity.

The differential activity of stereoisomers arises from the need for a precise three-point interaction between the drug and its target. One enantiomer may fit perfectly into the binding site, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while its mirror image cannot align correctly, resulting in a weaker interaction or no interaction at all. nih.gov Therefore, a key aspect of SAR for this compound derivatives is the synthesis and biological evaluation of each individual stereoisomer to identify the one with the most favorable therapeutic profile.

Table 2: Hypothetical Biological Activity of this compound Stereoisomers This table illustrates the principle of stereoselectivity in biological systems.

| Stereoisomer | Receptor Binding Affinity | Functional Activity |

| (1R,2S) | High | Agonist |

| (1S,2R) | Low | Inactive |

| (1R,2R) | Moderate | Partial Agonist |

| (1S,2S) | Negligible | Inactive |

Derivatization of the Amine Group for Functional Diversification

The primary amine group of this compound is a key functional handle for chemical modification. Derivatization of this group can serve multiple purposes, including altering the molecule's physicochemical properties, exploring new binding interactions, and changing its metabolic fate.

Common derivatization strategies include acylation, alkylation, and sulfonylation to form amides, secondary/tertiary amines, and sulfonamides, respectively. These modifications can introduce a wide variety of functional groups, thereby diversifying the chemical space and allowing for a thorough SAR exploration. mdpi.com For instance, converting the primary amine to an amide can introduce new hydrogen bond donors and acceptors, potentially leading to new interactions with the biological target.

Derivatization is also a critical tool in metabolomics and analytical chemistry to improve the detection and separation of amine-containing compounds. nih.govnih.govsigmaaldrich.com Techniques that tag primary amines can increase their hydrophobicity and proton affinity, enhancing their signal response in mass spectrometry by more than 75-fold in some cases. nih.govnih.gov While used for analytical purposes, the principles of how derivatization alters molecular properties are directly applicable to medicinal chemistry for modulating bioavailability and cell permeability.

Table 3: Functional Group Modifications of the Amine Moiety and Their Potential SAR Implications

| Derivatization Reaction | Resulting Functional Group | Potential Impact on Properties |

| Acylation | Amide | Increased metabolic stability; new H-bonding sites |

| Reductive Amination | Secondary/Tertiary Amine | Altered basicity (pKa); modified lipophilicity |

| Sulfonylation | Sulfonamide | Introduction of an acidic N-H proton; strong H-bond acceptor |

| Urea/Carbamate (B1207046) Formation | Urea/Carbamate | Enhanced H-bonding capacity; potential for bidentate interactions |

Design of Conformationally Constrained Analogs for Specific Recognition

The principle behind using conformationally constrained analogs is to reduce the entropic penalty upon binding to a target. nih.gov Flexible molecules must adopt a specific, often high-energy, conformation to bind effectively, which is energetically unfavorable. By pre-organizing the molecule into its "bioactive" conformation, binding affinity and selectivity can be significantly improved. nih.govresearchgate.net

The this compound unit itself imparts a degree of conformational rigidity. unl.ptnih.gov The cyclopropane ring restricts the bond angles and torsional freedom of the attached substituents compared to a flexible alkyl chain. This inherent constraint is a valuable starting point for designing more rigid analogs.

Further conformational restriction can be achieved by incorporating the this compound scaffold into larger cyclic systems or by introducing bulky groups that limit bond rotation. For example, cyclopropane-containing amino acids are used to create conformationally restricted peptidomimetics, which can have improved metabolic stability and precise control over the orientation of side chains. nih.gov These constrained analogs are invaluable tools for probing the specific conformational requirements of a receptor and for developing highly selective ligands. nih.gov

Table 4: Strategies for Conformational Constraint in this compound Analogs

| Strategy | Description | Expected Outcome |

| Incorporation into a Macrocycle | The scaffold is used as a building block within a larger ring structure. | Severely restricted global conformation; enhanced target selectivity. nih.gov |

| Fusing with another Ring System | The cyclopropane ring is fused to another carbocyclic or heterocyclic ring. | Creation of a rigid bicyclic or polycyclic system. |

| Introduction of Bulky Substituents | Adding large chemical groups near rotatable bonds. | Steric hindrance limits free rotation, favoring specific rotamers. |

| Use as a Dipeptide Mimetic | The constrained geometry mimics the turn structure in a peptide. | Improved affinity for peptide receptors; increased enzymatic resistance. nih.gov |

Computational and Theoretical Investigations of 2 Methylcyclopropan 1 Amine

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations offer profound insights into the reaction mechanisms of molecules like 2-methylcyclopropan-1-amine. While specific computational studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on related cyclopropylamines. Theoretical investigations into the gas-phase pyrolysis of cyclopropylamine (B47189), for instance, have characterized the intermediates and transition states involved in its thermal decomposition. researchgate.net Such studies typically employ density functional theory (DFT) and ab initio methods to map out the potential energy surface of a reaction, identifying the lowest energy pathways. researchgate.netnih.gov

For cyclopropylamines, a primary reaction pathway involves the cleavage of the highly strained cyclopropane (B1198618) ring. Computational models can predict the energetics of this ring-opening process, which can proceed through a diradical intermediate. researchgate.net The presence of a methyl group, as in this compound, would be expected to influence the regioselectivity of the ring opening. Quantum chemical calculations can determine the relative energies of the possible transition states and intermediates, thereby predicting which C-C bond in the cyclopropane ring is most likely to break.

Furthermore, these computational methods are crucial for understanding the role of the amine group in directing reaction mechanisms. The nitrogen lone pair can participate in the reaction, potentially stabilizing transition states or leading to rearrangement pathways. For example, in the context of [3 + 2] photocycloadditions involving cyclopropylamines, computational studies have been used to explore the stereochemically relevant steps in the reaction pathway, including the origin of selectivity for radical addition and cyclization processes. rsc.org

The table below summarizes key parameters that are typically calculated in quantum chemical studies of reaction mechanisms for compounds structurally related to this compound.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | DFT (e.g., B3LYP), ab initio (e.g., MP2, CCSD(T)) |

| Transition State Geometry | The molecular structure at the highest point on the reaction pathway. | DFT, ab initio |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | DFT, ab initio |

| Intermediate Structures | The geometry of any stable species formed during the reaction. | DFT, ab initio |

These computational approaches provide a powerful toolkit for predicting the reactivity and elucidating the detailed mechanisms of reactions involving this compound, even in the absence of extensive experimental data. nih.gov

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is primarily dictated by the orientation of the methyl and amine substituents on the rigid cyclopropane ring. Due to the planarity of the three-membered ring, conformational flexibility is limited compared to larger cycloalkanes. libretexts.orgmaricopa.edu The primary source of conformational isomerism arises from the rotation around the C-N and C-C single bonds connecting the substituents to the ring.

For cyclopropylamine, microwave spectroscopy and ab initio calculations have shown that the molecule adopts a conformation where the amino group is in a "trans" or "staggered" arrangement relative to the ring, minimizing steric interactions. researchgate.net In the case of this compound, the presence of the methyl group introduces additional steric considerations. The relative orientation of the methyl and amine groups can be either cis or trans.

Computational methods, such as DFT and ab initio calculations, are instrumental in predicting the most stable conformations and the energy barriers between them. These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles for the different possible stereoisomers.

The table below illustrates the likely preferred conformations for the cis and trans isomers of this compound based on general principles of steric hindrance.

| Isomer | Relative Position of Substituents | Predicted Stable Conformation | Key Dihedral Angle |

| cis | Methyl and amine groups on the same side of the ring | The substituents will likely adopt a staggered conformation to minimize steric repulsion between them. | H-C-C-N |

| trans | Methyl and amine groups on opposite sides of the ring | This isomer is generally expected to be more stable due to reduced steric strain between the substituents. | H-C-C-N |

Stereochemical predictions are also a critical aspect of the computational analysis of this compound. The molecule possesses two chiral centers, leading to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Quantum chemical calculations can be used to determine the relative energies of these stereoisomers and to predict their chiroptical properties, such as optical rotation, which can aid in their experimental characterization.

Electronic Structure and Bonding in Substituted Cyclopropanes

The electronic structure and bonding in this compound are significantly influenced by the inherent strain of the cyclopropane ring and the electronic effects of the methyl and amine substituents. The bonding in cyclopropane is often described using the Walsh model, which involves sp² hybridized carbons forming a sigma framework with bent bonds, and p-orbitals combining to form a set of Walsh orbitals. This unique bonding arrangement imparts cyclopropane with some characteristics of a double bond. smu.edu

The introduction of substituents like the methyl and amine groups perturbs this electronic structure. An amine group (-NH₂) is typically considered an electron-donating group through resonance (π-donation from the nitrogen lone pair) and an electron-withdrawing group through induction (due to the higher electronegativity of nitrogen compared to carbon). A methyl group (-CH₃) is a weak electron-donating group through induction.

Theoretical studies on substituted cyclopropanes have shown that the nature of the substituent significantly affects the geometry and stability of the ring. smu.edu Electron-donating groups, such as the amine group, can interact with the Walsh orbitals of the cyclopropane ring, leading to a stabilization of the system. This interaction can also lead to changes in the bond lengths within the ring. Specifically, the vicinal C-C bonds (adjacent to the substituent) may shorten, while the distal C-C bond (opposite the substituent) may lengthen. researchgate.net

The table below summarizes the expected electronic effects of the substituents in this compound on the cyclopropane ring.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -NH₂ | Electron-withdrawing | Electron-donating | Overall electron-donating |

| -CH₃ | Electron-donating | N/A | Electron-donating |

Computational methods like DFT can be used to visualize these electronic effects through the analysis of molecular orbitals and electron density distributions. For instance, Natural Bond Orbital (NBO) analysis can quantify the charge transfer interactions between the substituents and the cyclopropane ring. These theoretical investigations provide a detailed picture of how the electronic properties of the cyclopropane core are modulated by the attached functional groups, which in turn governs the molecule's reactivity.

Molecular Modeling of Intermolecular Interactions: Van der Waals Complexes with Amines

Molecular modeling is a powerful tool for investigating the non-covalent interactions that govern the formation of van der Waals complexes involving this compound. smu.edu These interactions, which include electrostatic forces, dispersion forces, and induction, are crucial for understanding the behavior of the molecule in condensed phases and its interactions with other molecules. nih.govdntb.gov.ua

The primary amine group in this compound is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). This allows it to form relatively strong intermolecular interactions with other polar molecules. The cyclopropane ring, with its unique electronic structure, can also participate in weaker van der Waals interactions.

Computational methods, particularly high-level ab initio calculations (such as MP2 and CCSD(T)) and specialized DFT functionals that account for dispersion interactions, are employed to model these complexes. rsc.org These calculations can predict the geometry, binding energy, and vibrational frequencies of the van der Waals complexes formed between this compound and other molecules.

A hypothetical van der Waals complex between two molecules of this compound would likely involve a hydrogen bond between the amine group of one molecule and the nitrogen atom of the other. The table below outlines the types of intermolecular interactions expected to be significant in such a dimer.

| Interaction Type | Description | Contributing Moieties |

| Hydrogen Bonding | A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom and another electronegative atom. | N-H group of one molecule and the N atom of another. |

| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | The polar C-N bond and the overall molecular dipole moment. |

| London Dispersion Forces | Weak intermolecular forces arising from temporary fluctuations in electron distribution. | Present between all atoms in the interacting molecules. |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-Methylcyclopropan-1-amine, and how are reaction conditions optimized?